

4-bromo-1-ethyl-1H-pyrazole NMR analysis

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Compound of Interest

Compound Name: 4-bromo-1-ethyl-1H-pyrazole

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An In-depth Technical Guide to the NMR Analysis of **4-bromo-1-ethyl-1H-pyrazole**

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of **4-bromo-1-ethyl-1H-pyrazole**. Aimed at researchers, scientists, and professionals in drug development, this document delves into the principles and practical execution of ^1H and ^{13}C NMR for the structural elucidation of this key heterocyclic compound. We will explore the theoretical basis for predicted chemical shifts and coupling constants, present detailed experimental protocols for sample preparation and data acquisition, and interpret the resulting spectra. The causality behind methodological choices is emphasized to provide field-proven insights and ensure robust, reproducible results.

Introduction: The Significance of 4-bromo-1-ethyl-1H-pyrazole

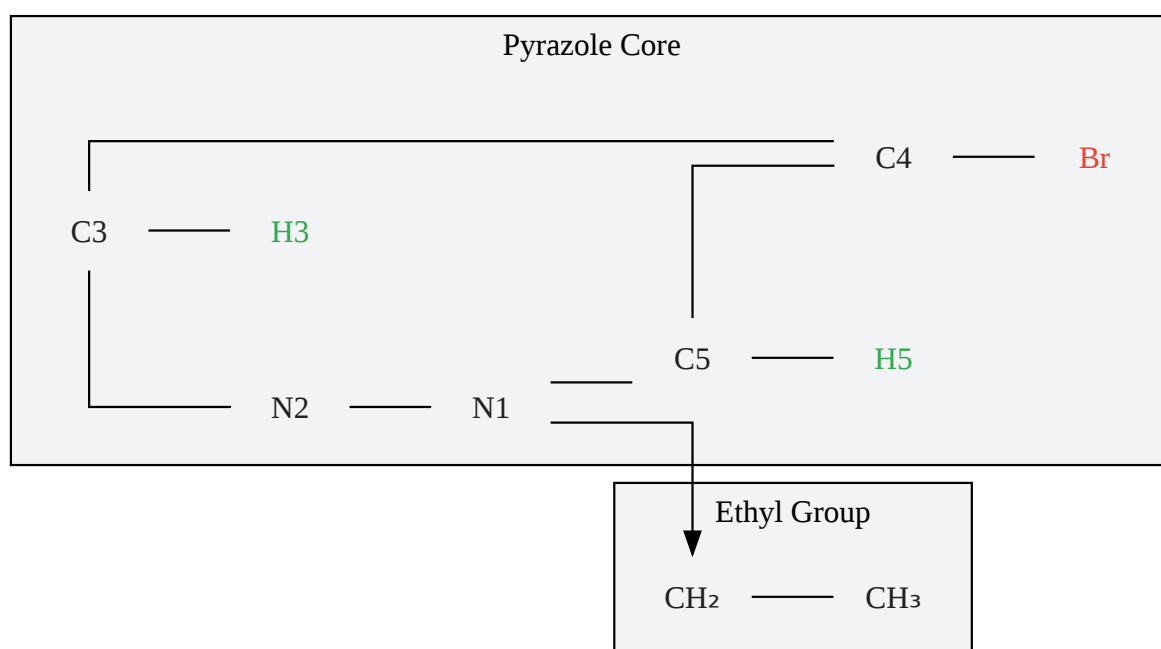
Substituted pyrazoles are a cornerstone of medicinal chemistry and materials science, exhibiting a wide range of biological activities and serving as versatile synthetic intermediates. [1][2] **4-bromo-1-ethyl-1H-pyrazole**, in particular, is a valuable building block. The bromine atom at the C4 position provides a reactive handle for further functionalization via cross-coupling reactions, while the N-ethyl group enhances solubility and modulates the electronic properties of the pyrazole ring.[2]

Accurate and unambiguous structural confirmation is paramount in any synthetic workflow. NMR spectroscopy stands as the most powerful technique for the structural elucidation of

organic molecules in solution. This guide provides a detailed roadmap for analyzing **4-bromo-1-ethyl-1H-pyrazole** using ^1H and ^{13}C NMR, ensuring scientific integrity and analytical precision.

Molecular Structure and Predicted NMR Environment

To interpret the NMR spectra, we must first understand the molecule's structure and the distinct chemical environments of its constituent nuclei.



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Caption: Structure of **4-bromo-1-ethyl-1H-pyrazole** with key nuclei labeled.

The molecule possesses five distinct carbon environments (C3, C4, C5, -CH₂, -CH₃) and three distinct proton environments (H3, H5, -CH₂, -CH₃), leading to an predictable number of signals in the ^{13}C and ^1H NMR spectra, respectively.

^1H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different proton environments, their electronic surroundings, and the connectivity between adjacent protons.

Predicted Chemical Shifts and Multiplicities

The expected ^1H NMR signals for **4-bromo-1-ethyl-1H-pyrazole** are summarized below. The chemical shift (δ) is influenced by shielding and deshielding effects from electronegative atoms and aromatic ring currents.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Rationale for Prediction
H5	~7.5 - 7.8	Singlet (s)	N/A	1H	Located on an aromatic-like heterocyclic ring, deshielded. Adjacent to two nitrogen atoms.
H3	~7.4 - 7.7	Singlet (s)	N/A	1H	Similar environment to H5 but slightly different due to proximity to the N-ethyl group vs. the lone pair on N2.
-CH ₂ - (Ethyl)	~4.1 - 4.3	Quartet (q)	~7.2 Hz	2H	Deshielded by the adjacent electronegative nitrogen (N1). Split into a quartet by the three neighboring -CH ₃ protons (n+1 rule). ^[3] ^[4]

-CH ₃ (Ethyl)	~1.4 - 1.6	Triplet (t)	~7.2 Hz	3H	Standard aliphatic region. Split into a triplet by the two neighboring -CH ₂ - protons (n+1 rule).[3] [4]
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Note: Predicted values are based on typical shifts for substituted pyrazoles and ethyl groups attached to nitrogen. Actual values may vary based on solvent and concentration.

Causality of Spectral Features

- **Pyrazole Protons (H3, H5):** The protons on the pyrazole ring are in the aromatic region (typically 6-9 ppm) due to the ring current effect. They appear as singlets because they lack adjacent protons for spin-spin coupling. Their precise chemical shifts are modulated by the substituents on the ring. The electron-withdrawing bromine at C4 and the N-ethyl group influence the electron density across the ring system.
- **Ethyl Group Protons (-CH₂CH₃):** This classic pattern is a hallmark of an ethyl group. The -CH₂- protons are directly bonded to a nitrogen atom, an electronegative element that withdraws electron density, causing a significant downfield shift (deshielding) to over 4 ppm. [5] The -CH₃- protons are further from the nitrogen and thus appear in the typical upfield aliphatic region. The mutual splitting (J-coupling) into a quartet and a triplet is a direct consequence of the through-bond interaction between the two sets of protons, confirming their connectivity.[6][7]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a singlet.[8][9]

Predicted Chemical Shifts

The chemical shift of a carbon nucleus is highly sensitive to its hybridization and the electronegativity of attached atoms.[\[8\]](#)[\[9\]](#)

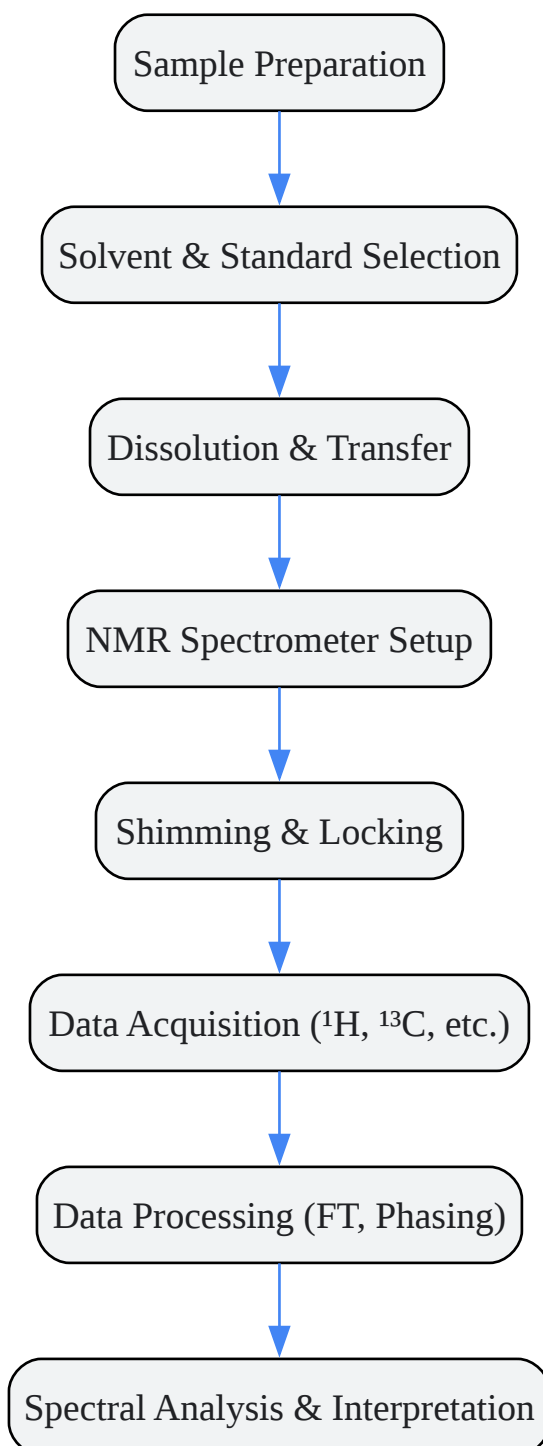
Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale for Prediction
C3	~138 - 142	Aromatic carbon adjacent to two nitrogen atoms, resulting in a downfield shift.
C5	~128 - 132	Similar to C3, but its chemical shift is distinctly affected by the direct attachment of the N-ethyl group at N1.
C4	~95 - 100	This carbon is directly attached to bromine, a highly electronegative halogen. The "heavy atom effect" of bromine typically shifts the attached carbon upfield, contrary to simple electronegativity predictions for lighter halogens.
-CH ₂ - (Ethyl)	~45 - 50	Aliphatic sp ³ carbon, but shifted downfield due to its direct attachment to the electronegative nitrogen atom.
-CH ₃ (Ethyl)	~14 - 16	Typical chemical shift for a terminal methyl group in an aliphatic chain.

Note: Predicted values are based on general ranges for substituted pyrazoles and N-alkyl groups. Computational studies and comparison with empirical data are often used for more precise predictions.[\[10\]](#)[\[11\]](#)

Experimental Protocols

Adherence to a validated protocol is critical for acquiring high-quality, reproducible NMR data.

Workflow for NMR Analysis



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Caption: Standard workflow for small molecule NMR analysis.

Step-by-Step Sample Preparation

This protocol describes the preparation of a sample suitable for both ^1H and ^{13}C NMR analysis.

- **Material Weighing:** Accurately weigh 10-25 mg of **4-bromo-1-ethyl-1H-pyrazole** for a standard ^1H NMR experiment. For ^{13}C NMR, a more concentrated sample of 50-100 mg is often beneficial due to the lower sensitivity of the ^{13}C nucleus.[\[12\]](#)
- **Solvent Selection:** Choose an appropriate deuterated solvent. Chloroform-d (CDCl_3) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relative chemical inertness.[\[3\]](#) DMSO- d_6 is an alternative for less soluble compounds. The choice of solvent can influence chemical shifts.[\[13\]](#)
- **Dissolution:** In a small, clean glass vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[\[14\]](#)[\[15\]](#) Gentle vortexing can aid dissolution.
- **Internal Standard:** For precise chemical shift referencing, an internal standard is used. Tetramethylsilane (TMS) is the conventional standard, with its signal defined as 0.00 ppm.[\[4\]](#) Often, commercially available deuterated solvents contain a small amount of TMS. If not, a minuscule drop can be added, but it is often better to add a drop of TMS to a larger stock of solvent to avoid over-concentration.[\[12\]](#)
- **Filtration and Transfer:** To ensure magnetic field homogeneity and prevent poor shimming, the sample must be free of particulate matter.[\[16\]](#)[\[17\]](#) Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube.[\[16\]](#)
- **Capping and Labeling:** Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with the sample identity.[\[12\]](#)

Data Acquisition Parameters

While specific parameters are instrument-dependent, the following provides a typical starting point for a 400 MHz spectrometer:

- ^1H NMR:
 - Pulse Program: Standard single pulse (zg30)
 - Spectral Width: -2 to 12 ppm
 - Number of Scans: 8 to 16
 - Relaxation Delay (d1): 1-2 seconds
- ^{13}C NMR (Proton Decoupled):
 - Pulse Program: Standard single pulse with proton decoupling (zgpg30)
 - Spectral Width: -10 to 220 ppm
 - Number of Scans: 1024 or more (signal averaging is required)
 - Relaxation Delay (d1): 2 seconds

Conclusion

The NMR analysis of **4-bromo-1-ethyl-1H-pyrazole** is straightforward when approached with a foundational understanding of chemical structure and NMR principles. The ^1H spectrum is characterized by two aromatic singlets and a distinct ethyl pattern (quartet and triplet), while the proton-decoupled ^{13}C spectrum shows five unique singlets. By following the detailed protocols outlined in this guide, researchers can reliably obtain high-quality spectra to confirm the identity and purity of their compound, enabling confident progression in their research and development endeavors.

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